2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0818115
InChI: InChI=1S/C12H10N4O3S2/c1-7-5-20-11(13-7)14-9(17)6-21-12-16-15-10(19-12)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,13,14,17)
SMILES: CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3
Molecular Formula: C12H10N4O3S2
Molecular Weight: 322.4 g/mol

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide

CAS No.:

Cat. No.: VC0818115

Molecular Formula: C12H10N4O3S2

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide -

Specification

Molecular Formula C12H10N4O3S2
Molecular Weight 322.4 g/mol
IUPAC Name 2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C12H10N4O3S2/c1-7-5-20-11(13-7)14-9(17)6-21-12-16-15-10(19-12)8-3-2-4-18-8/h2-5H,6H2,1H3,(H,13,14,17)
Standard InChI Key CHUBYAWDIUTGGX-UHFFFAOYSA-N
SMILES CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3
Canonical SMILES CC1=CSC(=N1)NC(=O)CSC2=NN=C(O2)C3=CC=CO3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator